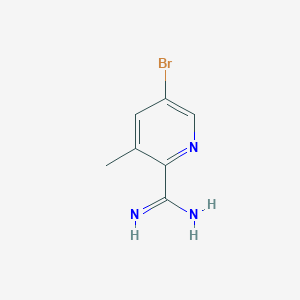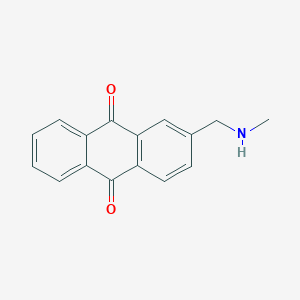
5-Bromo-3-methylpicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methylpicolinimidamide is a chemical compound with the molecular formula C7H9BrN3. It is a derivative of picolinamide, where the bromine atom is substituted at the 5th position and a methyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylpicolinimidamide typically involves the bromination of 3-methylpicolinimidamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps like bromination, purification, and crystallization to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methylpicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methylpicolinimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methylpicolinimidamide involves its interaction with specific molecular targets. The bromine atom and the picolinimidamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methoxypicolinic acid: Similar in structure but with a methoxy group instead of a methyl group.
5-Bromo-3-methylpyridine: Lacks the imidamide group, making it less reactive in certain reactions.
3-Methylpicolinimidamide: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromo-3-methylpicolinimidamide is unique due to the presence of both the bromine atom and the picolinimidamide moiety. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H8BrN3 |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
5-bromo-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10) |
InChI-Schlüssel |
CUHBROAAYIEEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)






